2-(3,4-二氟苯基)环丙烷-1-羧酸

描述

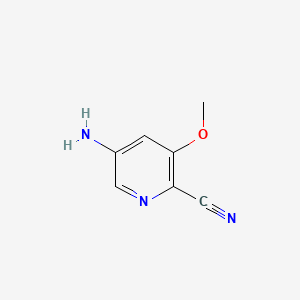

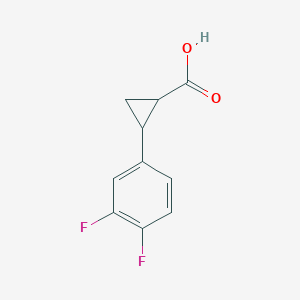

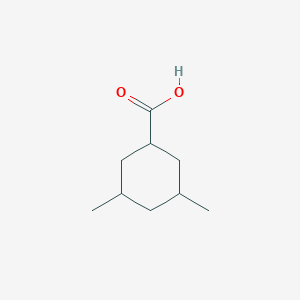

“2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the empirical formula C10H8F2O2 . It has a molecular weight of 198.17 . The compound is characterized by a cyclopropane ring substituted with a carboxylic acid group and a 3,4-difluorophenyl group .

Molecular Structure Analysis

The molecular structure of “2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid” consists of a cyclopropane ring substituted with a carboxylic acid group and a 3,4-difluorophenyl group . The InChI code for this compound is1S/C10H8F2O2/c11-8-2-1-5 (3-9 (8)12)6-4-7 (6)10 (13)14/h1-3,6-7H,4H2, (H,13,14) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 198.17 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has a complexity of 244 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has 2 rotatable bonds .科学研究应用

Organic Synthesis

- Summary of the Application : “2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid” is used in the field of organic synthesis, particularly in the synthesis of specific intermediates suitable for the preparation of triazolopyrimidine compounds . An important triazolopyrimidine compound is ticagrelor, which shows pharmaceutical activity by functioning as a P2Y12 receptor antagonist .

- Methods of Application or Experimental Procedures : The synthesis of ticagrelor is demanding. There are five to six known synthetic variants, which are described in the basic patent application . All synthetic approaches utilize the intermediate CPA (trans-^ R,2S)- 2- (3,4-difluorophenyl)cyclopropylamine) of formula VIII as one of the key intermediates .

- Results or Outcomes : Ticagrelor is indicated for the treatment or prevention of thrombotic events, for example stroke, heart attack, acute coronary syndrome or myocardial infection with ST elevation, other coronary artery diseases and arterial thrombosis as well as other disorders related to platelet aggregation .

Nanotechnology

- Summary of the Application : Carboxylic acids, including “2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid”, can be used in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

- Methods of Application or Experimental Procedures : The carboxylic acid is used to modify the surface of nanoparticles or nanostructures such as carbon nanotubes and graphene . This modification helps to improve the dispersion and incorporation of these nanostructures in various applications .

- Results or Outcomes : The use of carboxylic acids in nanotechnology has led to the development of new nanomaterials with improved properties and performance .

Polymers

- Summary of the Application : Carboxylic acids are used in the field of polymers. They have applications as monomers, additives, catalysts, etc .

- Methods of Application or Experimental Procedures : Carboxylic acids can be used to modify the properties of polymers. They can be used as monomers in the polymerization process, as additives to improve the properties of the polymer, or as catalysts in various polymer reactions .

- Results or Outcomes : The use of carboxylic acids in polymers has led to the development of new materials with improved properties and performance .

Pharmacological Intermediate

- Summary of the Application : “2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid” can be used as a pharmacological intermediate . It is utilized as an intermediate of ticagrelor, which is a platelet aggregation inhibitor used for prevention of thrombotic events occurring in people with acute coronary syndrome or myocardial infarction .

- Methods of Application or Experimental Procedures : The compound is synthesized and then used in the preparation of ticagrelor .

- Results or Outcomes : The use of this compound as an intermediate has enabled the production of ticagrelor, a medication used to prevent thrombotic events .

Synthesis of Specific Intermediates

- Summary of the Application : “2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid” is used in the synthesis of specific intermediates suitable for the preparation of triazolopyrimidine compounds .

- Methods of Application or Experimental Procedures : The compound is used in the synthesis of specific intermediates, which are then used in the preparation of triazolopyrimidine compounds .

- Results or Outcomes : The use of this compound in the synthesis of specific intermediates has enabled the production of triazolopyrimidine compounds .

Cell Elongation in Roots

- Summary of the Application : Carboxylic acids, including “2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid”, may have a role in cell elongation in roots .

- Methods of Application or Experimental Procedures : The carboxylic acid is applied to roots and its effects on cell elongation are observed .

- Results or Outcomes : The application of carboxylic acids to roots has been observed to potentially influence cell elongation .

属性

IUPAC Name |

2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLVZAGSOJLXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)

![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)